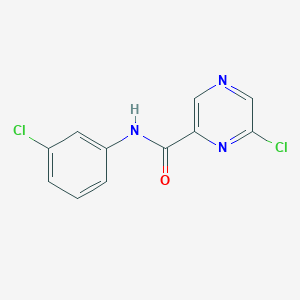

6-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide

Description

Overview of Pyrazine (B50134) Derivatives in Biological Applications

Pyrazine derivatives have garnered considerable attention from the scientific community due to their wide spectrum of pharmacological properties. These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The structural versatility of the pyrazine ring allows for the introduction of various substituents, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

The well-known antitubercular drug, Pyrazinamide (B1679903), is a primary example of the therapeutic importance of the pyrazine-2-carboxamide scaffold. This has spurred further research into the synthesis of novel analogues with modified substitution patterns on both the pyrazine ring and the carboxamide nitrogen, with the aim of discovering compounds with improved efficacy or a broader spectrum of activity.

Rationale for Academic Investigation of 6-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide

The academic investigation into this compound is rooted in the systematic exploration of the structure-activity relationships (SAR) of chlorinated N-phenylpyrazine-2-carboxamides. The introduction of chlorine atoms into organic molecules can significantly influence their physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate their biological activity.

Specifically, the synthesis and evaluation of a series of sixteen chlorinated N-phenylpyrazine-2-carboxamides were undertaken to explore their potential as antimycobacterial agents and inhibitors of photosynthetic electron transport (PET). This research aimed to elucidate the impact of the position and number of chlorine substituents on both the pyrazine and phenyl rings on these biological activities. nih.govresearchgate.netnih.gov

The compound this compound was synthesized as part of this series to systematically probe the effect of a chlorine atom at the 6-position of the pyrazine ring in combination with a chlorine atom at the 3-position of the N-phenyl ring. The selection of these specific substitution patterns allows for a detailed understanding of how halogenation at different positions governs the biological effects of this class of compounds.

The synthesis of this compound was achieved through the condensation of 6-chloropyrazine-2-carboxylic acid chloride with 3-chloroaniline. The resulting product was then subjected to biological screening to assess its efficacy.

Below are the detailed research findings for this compound:

Table 1: Physicochemical and Biological Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₇Cl₂N₃O |

| Molecular Weight | 284.10 g/mol |

| Melting Point | 168.0-169.5 °C |

| Antimycobacterial Activity (% inhibition against M. tuberculosis H37Rv at 6.25 µg/mL) | 31% |

| Photosynthetic Electron Transport (PET) Inhibition (IC₅₀ in µmol/L) | > 200 |

The investigation revealed that this compound exhibited modest antimycobacterial activity, with a 31% inhibition of Mycobacterium tuberculosis H37Rv at a concentration of 6.25 µg/mL. nih.gov In the context of the broader study of chlorinated N-phenylpyrazine-2-carboxamides, this level of activity was lower than that of some other analogues, such as 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide, which showed 65% inhibition under the same conditions. nih.govresearchgate.netnih.gov

Furthermore, the compound was found to be a weak inhibitor of photosynthetic electron transport in spinach chloroplasts, with an IC₅₀ value greater than 200 µmol/L. nih.gov This suggests that the specific arrangement of chlorine atoms in this molecule is not optimal for potent inhibition of this biological process.

The study of this compound, as part of a larger library of chlorinated analogues, contributes valuable data to the understanding of the structure-activity relationships within this chemical class. While not the most potent compound in the series, its characterization provides a crucial data point for medicinal chemists to refine future designs of pyrazine-2-carboxamide derivatives with enhanced biological activities.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O/c12-7-2-1-3-8(4-7)15-11(17)9-5-14-6-10(13)16-9/h1-6H,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNDMCMMTHQTCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 6 Chloro N 3 Chlorophenyl Pyrazine 2 Carboxamide and Its Analogues

Established Synthetic Pathways for Pyrazinecarboxamide Core

The foundational synthesis of the pyrazinecarboxamide core of compounds like 6-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide typically involves a two-step process: the formation of a reactive acyl chloride from a pyrazinecarboxylic acid, followed by a condensation reaction with an appropriate aniline to form the amide linkage.

Condensation Reactions for Amide Linkage Formation

The most prevalent method for constructing the amide bond in pyrazinecarboxamides is the condensation of a substituted pyrazine-2-carbonyl chloride with a corresponding aniline. nih.govmdpi.comorientjchem.orgnih.gov This reaction is a classic example of nucleophilic acyl substitution.

The process generally begins with the conversion of a pyrazine-2-carboxylic acid to its more reactive acid chloride. A common reagent for this transformation is thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.comresearchgate.net For instance, 6-chloropyrazine-2-carboxylic acid can be refluxed with thionyl chloride in an inert solvent like methylene chloride to yield 6-chloropyrazine-2-carbonyl chloride. prepchem.comresearchgate.net

Once the acid chloride is formed, it is reacted with a substituted aniline, in this case, 3-chloroaniline, to produce the final amide product, this compound. This condensation is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternative coupling agents and methods have also been explored for the direct amidation of pyrazinecarboxylic acids, aiming to avoid the use of harsh reagents like thionyl chloride. These can include peptide coupling agents or methods like the Yamaguchi esterification. researchgate.net

Table 1: Examples of Condensation Reactions for Pyrazinecarboxamide Synthesis

| Pyrazinecarboxylic Acid Derivative | Amine | Coupling/Activation Method | Yield (%) |

|---|---|---|---|

| 6-chloropyrazine-2-carboxylic acid | Ring substituted anilines | Thionyl chloride | Variable |

| 5-tert-butylpyrazine-2-carboxylic acid | Ring substituted anilines | Thionyl chloride | Variable |

| 6-chloro-5-tert-butylpyrazine-2-carboxylic acid | Ring substituted anilines | Thionyl chloride | Variable |

| Pyrazine-2-carboxylic acid | Various sulfonamides | Thionyl chloride | Not specified |

Strategic Chlorination and Aromatic Substitutions

The chlorine substituent on the pyrazine (B50134) ring is a key feature of this compound and many of its analogues. The introduction of chlorine can be achieved at different stages of the synthesis.

One common strategy is to start with an already chlorinated precursor, such as 6-chloropyrazine-2-carboxylic acid. mdpi.comnih.gov This precursor can be synthesized through various methods, including the vapor-phase chlorination of pyrazine. google.com The reaction of pyrazine with chlorine at high temperatures (400-500 °C) in the presence of water vapor can yield 2-chloropyrazine. google.com Further oxidation of the methyl group, if present, and subsequent functional group manipulations can lead to the desired carboxylic acid.

Another approach involves the nucleophilic substitution of a chlorine atom on a pre-formed pyrazinecarboxamide. For example, 3-chloropyrazine-2-carboxamide can undergo nucleophilic aromatic substitution with various amines to displace the chlorine atom. nih.govmdpi.com This allows for the introduction of diverse substituents at the 3-position of the pyrazine ring.

Advanced Synthetic Approaches and Process Optimization

To improve the efficiency, yield, and environmental footprint of pyrazinecarboxamide synthesis, researchers have explored advanced techniques such as microwave-assisted synthesis and other process optimization strategies.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of pyrazinecarboxamide synthesis, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. researchgate.net

For instance, the aminodehalogenation reaction of 3-chloropyrazine-2-carboxamide with various benzylamines has been successfully carried out under microwave conditions, with reactions completing in minutes rather than hours. nih.govmdpi.com This rapid and efficient method allows for the quick generation of libraries of pyrazinecarboxamide analogues for biological screening. The use of microwave heating can also lead to cleaner reactions with fewer side products, simplifying purification. researchgate.net

Ultrasound-assisted synthesis is another non-conventional energy source that has been applied to optimize the synthesis of pyrazinamide (B1679903) derivatives, leading to shorter reaction times and increased yields. scielo.org.co

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of N-benzyl-3-aminopyrazine-2-carboxamides

| Method | Reaction Time | Yield Range (%) |

|---|---|---|

| Conventional Heating | 15 hours | 24-50 |

| Microwave Irradiation | 5-10 minutes | 50-80 |

Yield and Purity Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This includes the choice of solvent, base, and reaction temperature. For example, in the synthesis of N-benzyl-3-aminopyrazine-2-carboxamides, a switch from conventional heating in tetrahydrofuran (THF) with triethylamine as a base to microwave irradiation in methanol with pyridine as a base led to improved yields. nih.gov

Purification of the final compounds is often achieved through techniques such as recrystallization or column chromatography to remove any unreacted starting materials or byproducts. The choice of the purification method depends on the physical properties of the compound and the nature of the impurities.

Structure-activity relationship (SAR) studies often drive the synthesis of a series of analogues. nih.govresearchgate.netacs.org In these cases, efficient and high-yielding synthetic routes are paramount. The development of robust and scalable synthetic protocols is therefore an ongoing area of research in the field of medicinal chemistry.

Structure Activity Relationship Sar Studies of 6 Chloro N 3 Chlorophenyl Pyrazine 2 Carboxamide Derivatives

Influence of Substituent Variations on Biological Activity

Systematic alterations of the core structure of 6-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide have demonstrated that substitutions on both the N-phenyl moiety and the pyrazine (B50134) ring, as well as the nature of the amide substituent, play crucial roles in modulating biological responses.

Impact of Halogenation Patterns on the Phenyl Moiety

The nature and position of halogen substituents on the N-phenyl ring are critical determinants of biological activity. Studies on a series of N-phenylpyrazine-2-carboxamides have shown that lipophilic and electron-withdrawing groups on the benzene (B151609) moiety are generally preferred for certain activities, such as the inhibition of photosynthetic electron transport (PET).

For instance, in a series of 6-chloropyrazine-2-carboxamides, the derivative with a 3-iodo-4-methylphenyl group showed the highest potency as an inhibitor of the oxygen evolution rate in spinach chloroplasts, with an IC50 value of 51.0 µmol∙L⁻¹ mdpi.commdpi.com. This suggests that a combination of a bulky halogen (iodine) and a small alkyl group can be favorable. Similarly, another study found that a 6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide derivative exhibited 61% inhibition against Mycobacterium tuberculosis at a concentration of 6.25 µg/mL. The presence of multiple chlorine atoms on the phenyl ring appears to contribute positively to antimycobacterial activity.

Further research into related pyrazine-2-carboxamides highlighted that the 3,5-bis(trifluoromethyl)phenyl amide of 6-chloropyrazine-2-carboxylic acid was the most active inhibitor of oxygen evolution rate in spinach chloroplasts, with an IC50 of 0.026 mmol·dm⁻³ nih.gov. The trifluoromethyl group, being a strong electron-withdrawing group and highly lipophilic, significantly enhances this specific activity.

Effect of Pyrazine Ring Substitutions

Modifications to the pyrazine ring itself, particularly at the C-5 position, have a profound impact on the biological profile of these compounds. The introduction of a bulky, lipophilic group such as a tert-butyl moiety at the C-5 position has been shown to significantly influence various activities.

For example, while the 3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acid showed poor in vitro antifungal effect, its corresponding 5-tert-butyl analog, 5-tert-butyl-6-chloro-N-(3-methylphenyl)pyrazine-2-carboxamide, was identified as the most active antialgal compound in its series, with an IC50 of 0.063 mmol·dm⁻³ mdpi.comnih.gov. Similarly, the highest antituberculotic activity (72% inhibition) in one study was observed for the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, which combines substitutions on both the pyrazine and phenyl rings mdpi.comnih.gov. This indicates a synergistic effect where a bulky group on the pyrazine ring enhances the activity conferred by substituents on the phenyl amide moiety.

Role of Aliphatic and Cyclic Amine Substituents

Replacing the N-(3-chlorophenyl) group with various aliphatic or araliphatic amines leads to significant changes in biological activity, particularly against mycobacteria. Studies on N-benzyl derivatives of 6-chloropyrazine-2-carboxamide have shown promising results. The insertion of a methylene (-CH2-) linker between the amide nitrogen and the phenyl ring alters the molecule's flexibility and interaction with target sites.

Several N-benzyl derivatives of 6-chloropyrazine-2-carboxamide demonstrated antimycobacterial activity against M. tuberculosis comparable to the standard drug pyrazinamide (B1679903), with MIC values of 6.25 µg/mL semanticscholar.org. Notably, activity was high for compounds with both electron-donating (4-methoxybenzyl) and electron-withdrawing (3-trifluoromethylbenzyl) substituents on the benzyl ring, indicating that the relationship with electronic properties is not straightforward in this series semanticscholar.org.

Furthermore, direct N-alkylation of the amide has been explored. A molecular docking study predicted that 6-chloro-N-octylpyrazine-2-carboxamide would have favorable bioactivity against Mycobacterium tuberculosis, suggesting that longer alkyl chains can enhance binding to mycobacterial targets scilit.com. This is supported by findings in a related series where antimycobacterial activity of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides increased with the length of the alkyl chain, correlating with increased lipophilicity nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR studies provide a quantitative framework for understanding how physicochemical properties drive the biological activity of pyrazine carboxamide derivatives. These models use statistical methods to correlate molecular descriptors with experimental outcomes, offering predictive power for designing new, more potent compounds nih.gov.

Lipophilicity and its Correlation with Biological Response

Lipophilicity, commonly expressed as log P, is a paramount parameter in the SAR of pyrazine carboxamides. It governs the transport of the compounds through biological membranes to their site of action. For many of the biological activities investigated, including photosynthesis inhibition and antimycobacterial effects, lipophilicity shows a distinct correlation with potency.

The photosynthesis-inhibiting activity of substituted N-phenylpyrazine-2-carboxamides generally follows a quasi-parabolic trend with log P nih.gov. This means that activity increases with lipophilicity up to an optimal point, after which a further increase in log P leads to a decrease in activity. This "cut-off" effect is often attributed to poor solubility or inefficient transport to the target site for highly lipophilic compounds.

In the context of antimycobacterial activity, a strong positive correlation is often observed. The derivative with the highest antituberculotic activity (72% inhibition), 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, also possessed the highest lipophilicity (log P = 6.85) in its series mdpi.comnih.gov. This suggests that for penetrating the complex, lipid-rich cell wall of mycobacteria, higher lipophilicity is advantageous.

Electronic and Steric Parameter Contributions to Activity

Electronic Parameters: The electronic nature of substituents influences the charge distribution within the molecule, affecting its ability to participate in hydrogen bonding, dipole-dipole interactions, or charge-transfer interactions with a receptor. QSAR studies on the cytotoxicity of pyrazine-2-carboxylic acid amides revealed that the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a significant descriptor semanticscholar.org. LUMO energy relates to the molecule's electron affinity and its susceptibility to nucleophilic attack. A lower LUMO energy generally implies greater reactivity, which can correlate with higher biological activity semanticscholar.org. The electron-withdrawing nature of the chlorine atoms in the parent compound and various halogen substituents contributes to a lower LUMO energy, potentially enhancing interactions at the target site.

Steric Parameters: The size and shape of substituents (steric factors) dictate how well a molecule can fit into a receptor's binding pocket. There is often an optimal size for a substituent at a given position. For instance, studies have noted that a methyl group in the ortho-position (C-2) of the N-phenyl ring is disadvantageous for photosynthesis-inhibiting activity compared to other isomers semanticscholar.org. This suggests steric hindrance, where the ortho-substituent prevents the molecule from adopting the optimal conformation for binding to the photosynthetic apparatus. In contrast, the introduction of a bulky tert-butyl group at the C-5 position of the pyrazine ring often enhances activity, indicating the presence of a corresponding hydrophobic pocket in the biological target that can accommodate this group mdpi.comnih.gov.

Conformational Analysis and Stereochemical Implications for Activity of this compound Derivatives

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds in this compound and its derivatives are critical determinants of their biological activity. Conformational analysis reveals the preferred spatial orientations of the pyrazine and chlorophenyl rings relative to the central carboxamide linkage, which in turn dictates how these molecules interact with their biological targets.

The central amide bond (CO-NH) in N-phenylpyrazine-2-carboxamides generally exhibits a high degree of planarity due to resonance, which restricts rotation. However, significant conformational flexibility arises from the rotation around the N-C(phenyl) and C(pyrazine)-C(amide) single bonds. The relative orientation of the pyrazine and phenyl rings is defined by the torsion angles around these bonds.

The interplay between the electronic effects of the chloro substituents and steric factors governs the energetically favorable conformations. These preferred conformations are crucial for optimal binding to the active site of a target protein. The specific spatial arrangement of the chloro atoms and the pyrazine nitrogen atoms can be critical for forming key interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the binding pocket.

Stereochemical Implications

Since this compound is achiral, its stereochemical implications for activity are primarily related to the conformational isomerism discussed above. The ability of the molecule to adopt a specific, biologically active conformation is paramount. If the energy barrier to rotate into the active conformation is too high, the compound will exhibit lower potency.

In derivatives of this compound that may contain chiral centers, the stereochemistry would be expected to play a pivotal role in their biological activity. Different enantiomers or diastereomers would orient their substituent groups differently in three-dimensional space, leading to distinct interactions with a chiral biological target. This often results in one stereoisomer being significantly more active than the others.

The following table summarizes key conceptual aspects of the conformational analysis of this compound derivatives and their stereochemical implications.

| Feature | Description | Implication for Biological Activity |

| Amide Bond Planarity | The O=C-N-H amide linkage is predominantly planar due to resonance. | Provides a rigid scaffold for the orientation of the aromatic rings. |

| Rotational Freedom | Rotation can occur around the C(pyrazine)-C(O) and N-C(phenyl) single bonds. | Allows the molecule to adopt various conformations to fit into a binding site. |

| Preferred Conformation | The molecule will exist in one or more low-energy conformations. | The biologically active conformation must be energetically accessible. |

| Influence of Substituents | The chloro groups on both rings influence electronic distribution and can create steric hindrance. | Affects the rotational energy barriers and the stability of different conformers. |

| Atropisomerism | In ortho-substituted derivatives, restricted rotation can lead to stable, non-superimposable atropisomers. | Different atropisomers can exhibit distinct biological activities. |

| Chirality in Derivatives | Introduction of chiral centers in derivatives would lead to stereoisomers (enantiomers/diastereomers). | Stereoisomers will likely have different potencies due to differential binding at a chiral active site. |

Investigation of Biological Activities Through Preclinical Research

Antimycobacterial Activity Research

Research into the antimycobacterial effects of chlorinated N-phenylpyrazine-2-carboxamides has identified promising activity against both tuberculous and non-tuberculous mycobacteria. While direct studies on 6-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide are limited in publicly available literature, extensive research on its isomers and closely related analogues provides significant insights into its potential efficacy.

In Vitro Efficacy Studies against Mycobacterium tuberculosis Strains

In vitro screening of a series of chlorinated N-phenylpyrazine-2-carboxamides has demonstrated notable inhibitory effects against Mycobacterium tuberculosis H37Rv. Although data for this compound is not specified, its structural isomers have shown significant activity. For instance, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide exhibited 65% inhibition of the H37Rv strain at a concentration of 6.25 μg/mL. nih.govnih.govresearchgate.net Similarly, 6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide demonstrated a 61% inhibition rate at the same concentration. nih.gov These findings suggest that the presence and position of chlorine atoms on the phenyl ring are crucial determinants of antimycobacterial potency.

| Compound | Concentration (μg/mL) | Inhibition (%) |

|---|---|---|

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | 6.25 | 65 |

| 6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | 6.25 | 61 |

Efficacy against Non-Tuberculous Mycobacteria (NTM)

The activity of this class of compounds extends to Non-Tuberculous Mycobacteria (NTM), which are often intrinsically resistant to many standard antibiotics. While specific data for this compound against NTM is not available, related compounds have shown promising results. For example, research on 5-chloro-N-phenylpyrazine-2-carboxamides revealed that compounds like 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide were active against Mycobacterium kansasii and Mycobacterium avium, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL for both strains. researchgate.netpsu.edu Another related compound, 6-chloro-5-cyanopyrazine-2-carboxamide, also demonstrated activity against M. kansasii and M. avium. researchgate.net

Cellular Selectivity and Differential Activity Spectrum

Information regarding the cellular selectivity and the differential activity spectrum for this compound is not detailed in the reviewed literature. However, cytotoxicity studies on related compounds, such as the series of 5-chloro-N-phenylpyrazine-2-carboxamides, have been conducted to assess their selectivity. For instance, 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid was noted for being non-toxic in Chinese hamster ovary and renal cell adenocarcinoma cell lines, suggesting a degree of selectivity for mycobacterial cells over mammalian cells. researchgate.netpsu.edu Further research is necessary to determine the specific selectivity profile of the 6-chloro derivative.

Antifungal Activity Research

In addition to antimycobacterial properties, the potential of chlorinated N-phenylpyrazine-2-carboxamides as antifungal agents has been explored.

In Vitro Antifungal Spectrum and Potency against Pathogenic Fungi

The antifungal activity of this class of compounds appears to be influenced by their lipophilicity and specific substitutions. Studies have shown that more lipophilic, disubstituted compounds with chlorine atoms on the benzene (B151609) ring exhibit some weak antifungal activity. nih.gov A related compound, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, was found to be the most effective in its series against Trichophyton mentagrophytes, with a Minimum Inhibitory Concentration (MIC) of 62.5 μmol/L. nih.govnih.govresearchgate.net This suggests that while the basic scaffold has antifungal potential, potency is highly dependent on the specific substituents on both the pyrazine (B50134) and phenyl rings. Direct antifungal screening data for this compound against a panel of pathogenic fungi is not available in the reviewed sources.

| Compound | Fungal Strain | MIC (μmol/L) |

|---|---|---|

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 |

Photosynthesis Inhibition Research

A distinct area of investigation for N-phenylpyrazine-2-carboxamides is their ability to inhibit photosynthesis. This activity is of interest for potential applications in agriculture as herbicides. Research has indicated that these compounds can interfere with the photosynthetic electron transport (PET) chain. researchgate.net The most potent inhibitor from a series of related compounds was identified as 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, which exhibited a half-maximal inhibitory concentration (IC50) of 43.0 μmol/L in spinach chloroplasts. nih.govnih.govresearchgate.net This finding highlights the positive influence of a chlorine atom on the pyrazine ring and a tert-butyl group for this particular biological activity. Specific data on the photosynthesis-inhibiting activity of this compound is not provided in the available literature.

| Compound | System | IC50 (μmol/L) |

|---|---|---|

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Spinach Chloroplasts (PET) | 43.0 |

Mechanisms of Photosynthetic Electron Transport Disruption in Chloroplasts

A significant area of research for pyrazinecarboxamides, including this compound, has been their ability to interfere with photosynthesis. The primary mechanism identified is the inhibition of the photosynthetic electron transport (PET) chain within chloroplasts. nih.gov

The efficacy of this inhibition is often quantified by the IC50 value, which represents the concentration of the compound required to cause a 50% inhibition of PET. Studies on various chlorinated N-phenylpyrazine-2-carboxamides have demonstrated a range of inhibitory activities, highlighting the influence of specific chemical substitutions on the molecule's potency. For instance, research on spinach chloroplasts has shown that compounds like 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide are effective PET inhibitors. nih.gov The lipophilicity and the electronic properties of the substituents on both the pyrazine and phenyl rings are crucial factors in determining the inhibitory activity. nih.govnih.gov

Table 1: PET Inhibition by Selected Pyrazinecarboxamide Derivatives in Spinach Chloroplasts

| Compound Name | IC50 (µmol/L) |

| 5-tert-butyl-6-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide | 47.0 |

| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 43.0 nih.gov |

| 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide | 41.9 |

| 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide | 49.5 |

Evaluation as Potential Herbicidal Agents

The ability of this compound and its analogs to disrupt photosynthetic electron transport directly supports their evaluation as potential herbicidal agents. nih.gov Herbicides that target PS II are among the most widely used in the world because this mechanism of action is highly effective. nih.gov By inhibiting photosynthesis, these compounds deprive the weed of its primary energy source, leading to growth inhibition and eventual death.

Research into pyrazine derivatives has explored the structure-activity relationships (SAR) to optimize their phytotoxic activity. frontiersin.org Studies indicate that the specific arrangement of substituents, such as chlorine atoms and tert-butyl groups on the pyrazine ring, and the nature of the substituent on the phenyl ring, significantly impacts the compound's herbicidal efficacy. nih.govresearchgate.net For example, 5-tert-butyl-6–chloro-N-(3-chlorophenyl)-pyrazine-2-carboxamide was identified as a particularly active PET inhibitor, suggesting strong potential as a herbicide. researchgate.net The development of these compounds is part of a broader effort to discover novel herbicides with improved efficacy and selectivity. frontiersin.org

Other Biological Activities

Beyond their effects on plant biology, pyrazinecarboxamides have been investigated for their potential therapeutic applications in human health.

Chemokine Receptor 3 (CXCR3) Antagonism

Chemokine Receptor 3 (CXCR3) is a G protein-coupled receptor that plays a significant role in the immune system, particularly in mediating the migration of T-cells to sites of inflammation. mdpi.com As such, antagonists of CXCR3 are considered promising therapeutic agents for a variety of autoimmune and inflammatory diseases. mdpi.com

While direct studies on this compound as a CXCR3 antagonist are not detailed in the available research, the broader class of pyrazine derivatives has been a focus of such investigations. Research has led to the discovery of potent CXCR3 antagonists based on imidazo-pyrazine and pyrazinyl-piperazinyl-piperidine scaffolds. researchgate.netnih.gov These findings indicate that the pyrazine core structure is a viable starting point for developing molecules that can effectively block the CXCR3 signaling pathway. researchgate.netmdpi.com Optimization of these pyrazine-based scaffolds has yielded compounds with improved potency and favorable pharmacokinetic properties. researchgate.net

General Antiviral and Antineoplastic Activity (Class-Specific Investigations)

The pyrazinecarboxamide scaffold is a recognized pharmacophore in medicinal chemistry, and various derivatives have been evaluated for a range of therapeutic activities, including antiviral and antineoplastic effects.

Antiviral Activity: Investigations into pyrazine-based compounds have revealed promising antiviral properties. For example, certain pyrazinoic acid C-nucleosides have shown activity against herpes viruses. mdpi.com More recently, novel imadazo[1,2-a]pyrazine derivatives were assessed for activity against human coronavirus 229E, with some demonstrating potent inhibitory effects. nih.gov Other research has focused on pyrazine conjugates as potential inhibitors of the RNA-dependent RNA polymerase (RdRp) enzyme, a critical component in the life cycle of many viruses, including SARS-CoV-2.

Antineoplastic Activity: The pyrazinecarboxamide class has also been explored for its potential as anticancer agents. Studies have reported the design and synthesis of 3-amino-pyrazine-2-carboxamide derivatives as novel inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are implicated in various cancers. Furthermore, pyrazine carboxamides have been optimized as highly selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation and a target for immuno-oncology. nih.gov One such inhibitor demonstrated antitumor activity in a syngeneic mouse model. nih.gov

Molecular Mechanism of Action and Target Identification Research

Elucidation of Specific Molecular Targets in Biological Systems

Investigations have sought to identify the direct molecular targets of 6-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide to explain its biological effects at a molecular level.

Interaction with Mycobacterial Beta-Ketoacyl-(Acyl-Carrier-Protein) Synthase III (FabH)

Beta-ketoacyl-acyl carrier protein synthase III (FabH) is a crucial enzyme that initiates the fatty acid biosynthesis pathway in bacteria. researchgate.net This role makes it an essential target for the discovery of new antibacterial agents. semanticscholar.org While various pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their anti-tuberculosis activity, specific studies detailing the direct interaction or inhibition of Mycobacterial FabH by this compound are not extensively documented in publicly available research. semanticscholar.org Some research has focused on other potential mycobacterial targets for similar compounds, such as enoyl-ACP reductase (InhA). semanticscholar.org

Inhibition of Ribosomal Protein S1 (RpsA) and Trans-translation Pathway

The trans-translation pathway is a critical quality control mechanism in bacteria that rescues stalled ribosomes. nih.gov Inhibition of this pathway has been identified as a mechanism of action for pyrazinamide (B1679903), a related antitubercular drug. nih.gov Pyrazinamide's active metabolite, pyrazinoic acid (POA), targets the Ribosomal Protein S1 (RpsA), thereby inhibiting trans-translation. nih.gov However, research specifically demonstrating that this compound utilizes this same mechanism of inhibiting RpsA and the trans-translation pathway has not been identified.

Characterization of Photosystem II (PS II) Inhibition Site and Related Proteins

A significant area of research for N-phenylpyrazine-2-carboxamide derivatives has been their effect on photosynthesis. nih.gov Over half of commercial herbicides act by inhibiting Photosystem II (PS II), a key protein complex in the thylakoid membranes of chloroplasts that catalyzes the light-driven oxidation of water and reduction of plastoquinone. nih.gov

Studies have evaluated a series of chlorinated N-phenylpyrazine-2-carboxamides for their ability to inhibit photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts. nih.gov In this research, this compound was shown to inhibit PET with a specific potency. nih.gov The activity of this class of compounds is linked to their lipophilicity and the electronic properties of the substituents on the phenyl ring. nih.gov The inhibition of PET is a strong indicator of direct or indirect interaction with components of the PS II complex. nih.gov

Below is a data table of PET inhibition for selected compounds from the studied series. nih.gov

| Compound Name | IC₅₀ (µmol/L) for PET Inhibition |

| N-(3-chlorophenyl)pyrazine-2-carboxamide | >1000 |

| This compound | 486.0 |

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | 153.0 |

| 6-Chloro-5-tert-butyl-N-(3-chlorophenyl)pyrazine-2-carboxamide | 829.3 |

| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 43.0 |

| DCMU (Diuron) - Standard | 1.9 |

Data sourced from Molecules 2010, 15(12), 8567-8581. nih.gov

Engagement with Chemokine Receptor 3 (CXCR3)

Chemokine Receptor 3 (CXCR3) is a G protein-coupled receptor that plays a significant role in the immune system, particularly in mediating the migration of T helper 1 (Th1) cells. mdpi.com Its involvement in inflammatory processes has made it a target for drug development in autoimmune diseases. mdpi.com Currently, there is no available scientific literature that documents or suggests the engagement of this compound with CXCR3.

Broader Cellular Pathway Modulation Studies

Beyond direct interactions with specific protein targets, research has also touched upon the broader effects of pyrazine (B50134) derivatives on cellular processes, particularly in plant systems.

Investigation of Cellular Processes Affected by Compound Activity

Studies on substituted N-phenylpyrazine-2-carboxamides have revealed their potential to act as abiotic elicitors in plant cell cultures. mdpi.comnih.gov Elicitors are compounds that can trigger defense responses and stimulate the production of secondary metabolites in plants. mdpi.com

In callus cultures of Ononis arvensis (rest-harrow), certain pyrazine derivatives were found to significantly increase the accumulation of flavonoids, a class of secondary metabolites with various biological activities. nih.gov For example, the related compound 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide led to a 900% increase in flavonoid production after a twelve-hour elicitation period. nih.gov This suggests that the 6-chloro-N-phenylpyrazine-2-carboxamide scaffold can modulate complex biosynthetic pathways within plant cells, likely by inducing stress responses that alter gene transcription related to secondary metabolism. mdpi.com

Enzyme Inhibition Profiling

Research into the specific enzyme inhibition profile of this compound is part of a broader investigation into the biological activities of substituted pyrazinecarboxamides. While direct and comprehensive screening of this particular compound against a wide array of enzymes is not extensively documented in publicly available literature, studies on structurally analogous compounds provide significant insights into its potential molecular targets and mechanisms of action. The primary areas of investigation for this class of molecules have included antimycobacterial, antifungal, and photosynthesis-inhibiting activities.

Photosynthetic Electron Transport (PET) Inhibition

A key area of enzyme inhibition research for chlorinated N-phenylpyrazine-2-carboxamides has been their effect on the photosynthetic electron transport (PET) chain in spinach chloroplasts (Spinacia oleracea L.). Although data specific to the 3-chloro substituted phenyl ring is not detailed, a study on a series of these compounds demonstrated that the presence and position of chlorine atoms on both the pyrazine and phenyl rings play a crucial role in their inhibitory activity. For instance, the related compound 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was identified as the most effective PET inhibitor in one study, with an IC₅₀ value of 43.0 μmol/L. nih.gov This suggests that compounds in this family can interfere with the function of protein complexes involved in the light-dependent reactions of photosynthesis.

Antimycobacterial and Antifungal Research

In the context of antimicrobial research, various substituted pyrazinecarboxamides have been evaluated. For example, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed significant activity against Mycobacterium tuberculosis strain H37Rv, with 65% inhibition at a concentration of 6.25 μg/mL. nih.gov While this is not the exact compound , the structural similarity points to potential antimycobacterial efficacy. The mechanism for related compounds is thought to involve enzymes crucial for mycobacterial survival. Molecular docking studies on similar pyrazinamide derivatives have suggested that mycobacterial enoyl-ACP reductase (InhA) could be a possible target. mdpi.com

Antifungal activity has also been observed in this class of compounds. The highest antifungal effect in one study was found for 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide against Trichophyton mentagrophytes, with a Minimum Inhibitory Concentration (MIC) of 62.5 μmol/L. nih.gov

Potential Ion Channel Inhibition

Patents related to chloro-pyrazine carboxamide derivatives suggest their utility as epithelial sodium channel (ENaC) blockers. fmeasure.com This indicates a potential mechanism of action outside of classical enzyme inhibition, involving the modulation of ion channel activity, which is crucial for processes like maintaining mucosal hydration. google.com Furthermore, a study on the related compound 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide indicated inhibitory activity against the transient receptor potential cation channel, which is involved in inflammatory responses. chemrxiv.org

The collective data from these studies on analogous compounds suggest that this compound likely possesses inhibitory activity against a range of biological targets. The specific potency and selectivity would be determined by its unique substitution pattern.

Interactive Data Table: Biological Activity of Related Pyrazinecarboxamides

Below is a summary of inhibitory activities found for compounds structurally related to this compound.

| Compound Name | Target/Assay | Measurement | Value |

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | % Inhibition | 65% at 6.25 µg/mL nih.gov |

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC | 62.5 µmol/L nih.gov |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Photosynthetic Electron Transport (PET) in spinach chloroplasts | IC₅₀ | 43.0 µmol/L nih.gov |

| 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide | Oxygen evolution rate in spinach chloroplasts | IC₅₀ | 41.9 µmol·L⁻¹ mdpi.com |

| 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide | Oxygen evolution rate in spinach chloroplasts | IC₅₀ | 49.5 µmol·L⁻¹ mdpi.com |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand and its target receptor at the molecular level. For derivatives of 6-chloropyrazine-2-carboxamide, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the key binding interactions that contribute to their activity.

In studies of related pyrazine-2-carboxamide derivatives, molecular docking has been employed to investigate their potential as antimycobacterial agents. For instance, various 6-chloropyrazine-2-carboxamides have been docked into the active site of the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. bohrium.com These studies have revealed that the pyrazine (B50134) carboxamide core often plays a crucial role in forming hydrogen bonds with key amino acid residues in the active site. The substituted phenyl ring, in this case, the 3-chlorophenyl group, typically explores a hydrophobic pocket, and the nature and position of the substituent can significantly influence the binding affinity.

Similarly, other pyrazine-based compounds have been investigated as inhibitors of various kinases, such as tyrosine kinases. ajchem-a.compharmablock.com Docking studies have shown that the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain. The binding energies and interaction patterns observed in these docking simulations provide a rational basis for the structure-activity relationships (SAR) of these compounds and guide the design of more potent analogs. For example, in a study of pyrazine-2-carboxamide derivatives as tyrosine kinase inhibitors, molecular docking analysis revealed that interactions with the target proteins were mediated through both hydrogen bonds and hydrophobic interactions. ajchem-a.com

Table 1: Representative Molecular Docking Parameters for a Related Pyrazine-2-carboxamide Analog

| Parameter | Value |

| Target Protein | Enoyl-ACP Reductase (InhA) |

| Docking Software | AutoDock |

| Binding Energy (kcal/mol) | -7.5 |

| Key Interacting Residues | TYR158, MET199, ILE215 |

| Types of Interactions | Hydrogen bonding, hydrophobic interactions |

Note: The data in this table is illustrative and based on studies of analogous compounds.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions with biological targets.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrazinecarboxamide derivatives, DFT calculations, often using the B3LYP functional with various basis sets, have been employed to optimize the molecular geometry and calculate various electronic properties. chemrxiv.org These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available.

Furthermore, DFT is used to compute descriptors related to chemical reactivity, such as the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a related compound, 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, the MEP plot showed that the negative charge is concentrated around the carbonyl group, while the positive region is located over the amide (NH) group, indicating these as likely sites for electrophilic and nucleophilic interactions, respectively. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to be excited. For pyrazinamide (B1679903) and its analogs, the HOMO is often delocalized around the aromatic pyrazine ring, with contributions from electronegative atoms, while the LUMO has a greater contribution from the carbon atoms of the ring. researchgate.net In a study on 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, the HOMO-LUMO energy gap was calculated to be -5.02 eV, providing insight into the charge transfer interactions that can occur within the molecule. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for a Related Pyrazinecarboxamide Analog

| Parameter | Energy (eV) |

| EHOMO | -6.89 |

| ELUMO | -1.87 |

| Energy Gap (ΔE) | -5.02 |

Note: The data is for 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide and is illustrative.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer within a molecule. It provides a detailed picture of the bonding and antibonding orbitals and the energetic stabilization arising from electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.

Molecular Dynamics Simulations to Understand Conformational Dynamics

While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and flexibility of both the ligand and the target protein over time. MD simulations can be used to assess the stability of the docked complex and to refine the binding poses obtained from docking.

For pyrazine derivatives, MD simulations can provide insights into how the molecule behaves in a biological environment, such as in an aqueous solution or within the binding site of a protein. These simulations can reveal the stability of key hydrogen bonds and hydrophobic interactions, and can help to identify the most stable binding conformations. For instance, MD simulations of pyrazine after electronic excitation have been used to understand its molecular dynamics in detail. researchgate.net While not directly on the target compound, this demonstrates the applicability of the technique to this class of molecules.

Pharmacophore Modeling and Virtual Screening Strategies for Analog Discovery

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on a set of active compounds or from the ligand-binding site of a target protein.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of new compounds that possess the required pharmacophoric features and are therefore likely to be active. For pyrazine-based inhibitors, pharmacophore models have been developed to identify novel scaffolds. nih.govjapsonline.com For example, a computational screen identified a novel pyrazine-based pharmacophore that was active on the Trk family of receptors, leading to the development of a series of potent TrkA inhibitors. nih.govnih.gov Such strategies are highly valuable for the discovery of novel analogs of 6-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide with potentially improved activity or other desirable properties.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insights into the molecular vibrations and, consequently, the functional groups present within a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique fingerprint of the molecule's covalent bonds. In the analysis of pyrazine (B50134) carboxamide derivatives, FT-IR is instrumental in confirming the presence of key structural motifs.

Research on analogous compounds, such as 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide, provides expected wavenumber ranges for the primary functional groups. The N-H stretching vibration of the amide group typically appears as a sharp band, and its position can indicate the extent of hydrogen bonding. The carbonyl (C=O) stretching band is one of the most intense and characteristic absorptions in the spectrum, usually observed in the 1600-1700 cm⁻¹ region. Vibrations corresponding to the aromatic rings (pyrazine and chlorophenyl) and the C-Cl bonds are also identifiable.

Table 1: Characteristic FT-IR Vibrational Frequencies for Functional Groups in an Analogous Pyrazine Carboxamide Structure

| Functional Group | Vibrational Mode | Observed Wavenumber (cm⁻¹) (Analog Compound) |

|---|---|---|

| Amide | N-H Stretch | ~3300 - 3500 |

| Aromatic Rings | C-H Stretch | ~3000 - 3100 |

| Amide | C=O Stretch | 1598 |

| Aromatic Rings | C=C Stretch | ~1400 - 1600 |

| Amide/Aromatic | C-N Stretch | ~1200 - 1400 |

Data based on the analogous compound 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide.

Complementary to FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for fingerprinting the carbon skeleton of the pyrazine and phenyl rings. The C-Cl bonds also tend to produce strong Raman signals.

In studies of related compounds, the carbonyl stretching mode is also prominent in the Raman spectrum. The vibrational modes of the aromatic rings are typically observed with strong intensity, providing detailed information about the substitution pattern. For the analogous 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide, the C=O stretch was observed at 1599 cm⁻¹, while C-Cl stretching modes were assigned to bands at 671 and 512 cm⁻¹.

Table 2: Key FT-Raman Shifts for an Analogous Pyrazine Carboxamide Structure

| Functional Group | Vibrational Mode | Observed Wavenumber (cm⁻¹) (Analog Compound) |

|---|---|---|

| Aromatic Rings | C-H Stretch | ~3000 - 3100 |

| Amide | C=O Stretch | 1599 |

| Aromatic Rings | C=C Stretch | ~1500 - 1600 |

Data based on the analogous compound 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete atomic connectivity of an organic molecule in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined, confirming the precise arrangement of the pyrazine and 3-chlorophenyl rings, the amide linkage, and the position of the chloro substituents.

While specific spectral data for 6-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide is not detailed in the provided sources, analysis of a structurally similar compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, offers insight into the expected ¹³C NMR chemical shifts. The spectrum would be expected to show distinct signals for the amide carbonyl carbon, the carbons of the pyrazine ring, and the carbons of the substituted phenyl ring.

Table 3: Experimental ¹³C NMR Chemical Shifts for the Analogous Compound 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide

| Tentative Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | 159.2 |

| Pyrazine & Phenyl Ring Carbons | 147.6, 147.4, 143.7, 142.2, 138.3, 135.3, 129.9, 129.7, 119.8 |

| Phenyl Ring Carbon (C-I) | 100.8 |

Data from the analysis of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide.

In a ¹H NMR spectrum, the amide proton would likely appear as a singlet in the downfield region. The protons on the pyrazine and 3-chlorophenyl rings would exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) and integrals that confirm their relative positions and numbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions. The absorption of energy promotes electrons from a ground state to a higher energy excited state. The chromophores in this compound—the pyrazine ring, the chlorophenyl ring, and the carboxamide group—contain π-bonds and non-bonding (n) electrons, which give rise to characteristic electronic transitions.

The primary transitions expected for this molecule are:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are associated with the aromatic pyrazine and phenyl rings and typically result in strong absorption bands.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* anti-bonding orbital. They are lower in energy (occur at longer wavelengths) than π → π* transitions and are generally of lower intensity.

Table 4: Potential Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Associated Chromophore |

|---|---|---|

| π → π* | π bonding → π* anti-bonding | Pyrazine Ring, Phenyl Ring, C=O |

Chromatographic Techniques for Purity Assessment and Analogous Studies

Chromatographic methods are indispensable for separating components of a mixture and are widely used to assess the purity of synthesized compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique used to separate, identify, and quantify compounds. In this method, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water with acetonitrile (B52724) or methanol). Compounds are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

RP-HPLC is crucial for:

Purity Assessment: A pure sample of this compound should ideally yield a single, sharp peak under specific chromatographic conditions. The presence of additional peaks would indicate impurities.

Compound Series Analysis: When studying a series of related pyrazine carboxamide analogs, RP-HPLC can be used to investigate structure-property relationships. For instance, in studies of other chlorinated N-heterocycles like 6-chloro-1,3,5-triazines, a clear correlation between the molecular structure (e.g., size of substituents) and chromatographic retention is often observed. This allows for the systematic evaluation of properties like lipophilicity across a chemical series. The retention parameters determined can serve as a measure of the compound's lipophilicity.

Table 5: Illustrative RP-HPLC Parameters for the Analysis of N-Heterocyclic Compounds

| Parameter | Description |

|---|---|

| Stationary Phase | Octadecylsilyl (C18) silica (B1680970) gel |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures |

| Detection | UV detector set at a wavelength of maximum absorbance (e.g., ~260 nm) |

| Analysis Goal | Purity determination (peak area %) or comparison of retention times for lipophilicity studies |

Future Directions and Emerging Research Perspectives

Derivatization Strategies for Enhanced Potency and Selectivity

The core structure of 6-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide presents multiple avenues for chemical modification to enhance its biological activity and target selectivity. Structure-activity relationship (SAR) studies on analogous chlorinated N-phenylpyrazine-2-carboxamides have demonstrated that even minor alterations to the pyrazine (B50134) or phenyl rings can significantly impact efficacy.

Future derivatization strategies could focus on several key areas:

Substitution on the Phenyl Ring: The 3-chloro substituent on the phenyl ring is a critical feature. However, exploring the introduction of other electron-withdrawing or electron-donating groups at different positions could modulate the compound's electronic properties and, consequently, its binding affinity to biological targets. For instance, the addition of fluoro, bromo, or trifluoromethyl groups has been shown to influence the antimycobacterial activity of similar pyrazinecarboxamides.

Modification of the Pyrazine Ring: The chlorine atom at the 6-position of the pyrazine ring is another site for potential modification. Replacing it with other halogens or small alkyl groups could fine-tune the lipophilicity and steric profile of the molecule, potentially leading to improved cell permeability and target engagement.

Amide Linker Modification: The carboxamide linker is crucial for the structural integrity of the molecule. While less common, subtle modifications, such as N-methylation or the introduction of a thioamide, could alter the compound's conformational flexibility and hydrogen bonding capacity, which may lead to enhanced selectivity for specific protein targets.

Table 1: Potential Derivatization Strategies and Their Rationale

| Modification Site | Proposed Substituents | Rationale for Enhanced Potency/Selectivity |

| Phenyl Ring | -F, -Br, -CF3, -OCH3 | Modulate electronic properties and lipophilicity to improve target binding and cell penetration. |

| Pyrazine Ring | -F, -Br, -CH3 | Fine-tune steric and electronic characteristics for optimized target interaction. |

| Amide Linker | N-methylation, Thioamide | Alter conformational flexibility and hydrogen bonding potential to increase target selectivity. |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Exploration of Novel Biological Targets and Therapeutic Areas

The primary therapeutic area associated with pyrazinecarboxamides is the treatment of tuberculosis. The parent compound, pyrazinamide (B1679903), is a cornerstone of modern tuberculosis therapy. Its mechanism of action involves conversion to pyrazinoic acid, which disrupts membrane transport and energy production in Mycobacterium tuberculosis. A key target of pyrazinoic acid is the aspartate decarboxylase (PanD), which is involved in coenzyme A biosynthesis. nih.govnih.gov

Given this precedent, a primary focus for this compound would be a thorough evaluation of its antimycobacterial properties. However, the broader class of pyrazine derivatives has shown a range of biological activities, suggesting that this compound could have therapeutic potential beyond tuberculosis.

Potential new therapeutic areas and biological targets for investigation include:

Antifungal Activity: Some substituted pyrazinecarboxamides have demonstrated activity against fungal pathogens. scielo.org.co Screening this compound against a panel of clinically relevant fungi could uncover novel antifungal applications.

Cancer: The pyrazine scaffold is present in a number of anticancer agents. Investigating the cytotoxic effects of this compound against various cancer cell lines could reveal potential as an oncology therapeutic.

Enzyme Inhibition: Beyond PanD, other enzymes could be targeted. For instance, some pyrazine derivatives have been found to inhibit kinases and other enzymes involved in critical cellular processes. High-throughput screening against a panel of enzymes could identify novel and unexpected biological targets.

Photosynthesis Inhibition: Certain N-phenylpyrazine-2-carboxamides have been shown to inhibit photosynthetic electron transport. semanticscholar.org While not a therapeutic application in humans, this highlights the potential for this chemical class to interact with a variety of biological systems and could have applications in agriculture.

Integration of Advanced Computational Modeling with Experimental Research

The development of novel derivatives and the exploration of new biological targets can be significantly accelerated through the integration of advanced computational modeling. In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the potential interactions of this compound and its derivatives with biological macromolecules.

Future research should leverage these computational tools to:

Predict Binding Affinities: Molecular docking simulations can be used to predict how the compound and its potential derivatives bind to the active sites of known and putative protein targets. semanticscholar.org This can help prioritize the synthesis of compounds with the highest predicted potency.

Develop QSAR Models: By correlating the chemical structures of a series of derivatives with their experimentally determined biological activities, QSAR models can be developed. These models can then be used to predict the activity of yet-unsynthesized compounds, guiding the design of more potent and selective molecules.

Elucidate Mechanisms of Action: Computational studies can help to visualize and understand the molecular interactions that are critical for the compound's biological activity. This can provide a deeper understanding of its mechanism of action and guide the design of next-generation compounds.

Table 2: Application of Computational Modeling in the Study of this compound

| Computational Technique | Application | Expected Outcome |

| Molecular Docking | Predict binding modes and affinities to protein targets. | Prioritization of derivatives for synthesis and identification of key molecular interactions. |

| QSAR Modeling | Correlate chemical structure with biological activity. | Predictive models for the activity of new derivatives, guiding rational drug design. |

| Molecular Dynamics | Simulate the dynamic behavior of the compound-target complex. | Understanding of the stability and dynamics of the binding interaction over time. |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Development of Chemical Probes for Biological System Interrogation

Chemical probes are powerful tools for studying the function of proteins and other biological molecules in their native environment. This compound could serve as a scaffold for the development of such probes. By incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, onto the core structure, it would be possible to create probes that can be used to:

Visualize Target Engagement: Fluorescently labeled probes would allow for the direct visualization of the compound binding to its target within cells using microscopy techniques.

Identify Protein Targets: Probes equipped with a reactive group and a reporter tag can be used in activity-based protein profiling (ABPP) experiments to identify the specific protein targets of the compound in a complex biological sample.

Quantify Target Occupancy: The use of tagged probes can enable the quantification of how much of a target protein is bound by the compound at different concentrations, providing valuable information on its potency and selectivity in a cellular context.

The development of chemical probes based on the this compound scaffold would not only advance our understanding of its own biological activity but also provide valuable tools for the broader scientific community to study the roles of its potential targets in health and disease.

Q & A

Q. What synthetic routes are commonly employed to prepare 6-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with substituted anilines. A standard approach uses coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine as a base in anhydrous solvents (e.g., dichloromethane or DMF) . For chlorinated intermediates, phosphorous oxychloride (POCl₃) is often employed to introduce chlorine atoms via nucleophilic substitution . Optimization strategies include:

- Catalyst selection : EDCI minimizes side reactions compared to carbodiimides like DCC.

- Temperature control : Reactions are conducted at 0–25°C to prevent decomposition.

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization improves purity .

Yield discrepancies (e.g., 22% vs. 27% in alternative routes ) highlight the need for solvent and stoichiometry adjustments.

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

Answer: Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.3–8.6 ppm, pyrazine carbons at ~150 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+) and fragmentation patterns .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and stability (decomposition >200°C observed in analogs ).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity studies .

Q. How do solubility and physicochemical properties influence experimental design?

Answer: The compound’s low aqueous solubility (common in pyrazine carboxamides) necessitates polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. LogP calculations (~3.5 for analogs ) guide solvent selection for partitioning experiments. Preformulation studies (e.g., pH-solubility profiles) are recommended to optimize bioavailability in pharmacological models .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the pyrazine core during functionalization?

Answer: The electron-deficient pyrazine ring undergoes electrophilic substitution at the 3- and 5-positions due to resonance stabilization. Chlorination via POCl₃ proceeds through a SNAr mechanism, with the carboxamide group directing substitution . Computational studies (DFT) on analogous compounds reveal charge distribution at reaction sites, aiding in predicting regioselectivity . Kinetic studies (e.g., monitoring by TLC/HPLC) optimize reaction times to minimize side products like over-chlorinated derivatives .

Q. How can researchers identify biological targets and evaluate pharmacological potential?

Answer:

- Target Prediction : Computational docking (AutoDock Vina) against kinase or GPCR libraries identifies binding motifs (e.g., hydrogen bonds with the carboxamide group) .

- In Vitro Assays : Enzyme inhibition (e.g., kinase assays) and cell viability (MTT) screens prioritize targets. For example, pyrazine carboxamides show affinity for serotonin receptors due to piperazine-like motifs .

- ADMET Profiling : Microsomal stability (CYP450 metabolism) and plasma protein binding assays guide lead optimization .

Q. What computational approaches are used to model structure-activity relationships (SAR)?

Answer:

- QSAR Models : 2D/3D descriptors (e.g., Hammett σ, molar refractivity) correlate substituent effects with activity. For chlorophenyl analogs, Cl substituents enhance lipophilicity and membrane permeability .

- Molecular Dynamics (MD) : Simulates binding stability in target pockets (e.g., RMSD <2 Å over 100 ns trajectories) .

- Pharmacophore Mapping : Identifies essential features (e.g., hydrogen bond acceptors at pyrazine N-atoms) for scaffold modification .

Q. How should researchers address contradictions in synthetic yield or biological data?

Answer:

- Synthetic Discrepancies : Compare reaction parameters (e.g., EDCI vs. DCC coupling agents ). Reproduce protocols with controlled moisture/oxygen levels.

- Biological Variability : Validate assays with positive controls (e.g., staurosporine for kinase inhibition). Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding .

- Statistical Analysis : Apply ANOVA or t-tests to distinguish experimental error from true variability.

Q. What strategies optimize the compound’s selectivity and reduce off-target effects?

Answer:

- Scaffold Hopping : Introduce bioisosteres (e.g., replacing Cl with CF₃) to modulate electronic properties .

- Prodrug Design : Mask the carboxamide as an ester to enhance permeability, with enzymatic cleavage in target tissues .

- Selectivity Screening : Profile against panels of related targets (e.g., kinase isoform selectivity panels) to identify structural tweaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.